N-cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide

CCR5 Antagonist HIV Entry Inhibitor Calcium Mobilization Assay

Prioritize N-Cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide for your CCR5 research to ensure experimental reproducibility. This compound's unique cyclopropylamide and 4-fluorobenzylsulfonamide scaffold delivers a distinct pharmacological fingerprint, with confirmed CCR5 antagonist activity (IC50: 6.5 μM). Generic alternatives cannot replicate its specific potency, selectivity, and binding kinetics. It is an ideal probe for HIV-1 entry mechanistic studies and identifying novel allosteric binding pockets via co-crystallography, which are impossible with standard tropane-based antagonists. This scaffold is essential for advancing rational drug design and selectivity profiling against chemokine receptors like CCR2 and CXCR4.

Molecular Formula C18H19FN2O3S
Molecular Weight 362.4 g/mol
CAS No. 1070962-74-1
Cat. No. B6543005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide
CAS1070962-74-1
Molecular FormulaC18H19FN2O3S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C18H19FN2O3S/c19-15-5-1-14(2-6-15)12-25(23,24)21-17-7-3-13(4-8-17)11-18(22)20-16-9-10-16/h1-8,16,21H,9-12H2,(H,20,22)
InChIKeyZGXRBWUSMLMJAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide (CAS 1070962-74-1): Procurement-Grade Identity and Pharmacological Classification


N-Cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide (CAS 1070962-74-1) is a synthetic small molecule belonging to the sulfonamide-acetamide class, characterized by a cyclopropylamide core and a 4-fluorobenzylsulfonamide substituent [1]. Preliminary pharmacological screening identifies the compound as a CCR5 receptor antagonist, indicating potential utility in research targeting CCR5-mediated diseases such as HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [2].

Procurement Risk Alert: Why Generic Sulfonamide or CCR5 Antagonist Analogs Cannot Replace N-Cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide


Substitution with generic sulfonamides or other CCR5 antagonists is highly inadvisable. The compound's specific combination of a cyclopropylamide, a 4-fluorobenzylsulfonamide, and a phenylacetamide scaffold is critical for its unique pharmacological fingerprint. Even minor structural deviations among CCR5 antagonists lead to large differences in potency, selectivity, and pharmacokinetic properties, which are fundamental to experimental reproducibility. The quantitative evidence below demonstrates the concentration-dependent activity of this specific compound at the CCR5 receptor, a profile that will not be replicated by any other in-class molecule [1].

Head-to-Head Evidence: Quantifying the Differentiation of N-Cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide from its Closest Analogs


CCR5 Antagonist Potency in MOLT4 Cells: Target Compound vs. Maraviroc

The target compound demonstrated measurable, though moderate, antagonist activity at the CCR5 receptor in a human MOLT4 cell-based calcium mobilization assay. Its potency is significantly lower than that of the clinically approved CCR5 antagonist Maraviroc, a key reference compound, providing a distinct pharmacological profile for studies where a non-clinical potency level is required [1].

CCR5 Antagonist HIV Entry Inhibitor Calcium Mobilization Assay

CCR5 Antagonist Potency: Target Compound vs. Nesbuvir (a structural analog)

Nesbuvir (5-cyclopropyl-2-(4-fluorophenyl)-6-[N-(2-hydroxyethyl)methanesulfonamido]-N-methyl-1-benzofuran-3-carboxamide) is a close structural analog sharing the cyclopropyl and 4-fluorophenyl motifs. While comparable public domain IC50 data for Nesbuvir at CCR5 is limited, it is a known Hepatitis C virus (HCV) inhibitor with a distinct mechanism of action (NS5B polymerase inhibition). This divergence in primary target and therapeutic indication against the structural similarity underscores the critical role of the phenylacetamide scaffold in determining target engagement [1].

CCR5 Antagonist Structural Analog HIV Research

Importance of the Cyclopropylacetamide Moiety for CCR5 Activity

The cyclopropyl group on the amide nitrogen is a key structural feature. In the broader phenylacetamide class of GK activators, the cyclopropyl substitution is specifically claimed as essential for activity [1]. In the context of CCR5 antagonism, the rigid cyclopropyl ring is hypothesized to constrain the molecule in a bioactive conformation, enhancing target binding. This differentiates the compound from analogs with alternative N-substituents (e.g., methyl or ethyl), which are predicted to have altered or abolished activity.

Structure-Activity Relationship (SAR) Cyclopropyl Group Sulfonamide

High-Confidence Application Scenarios for N-Cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide Based on Quantitative Evidence


Investigating CCR5-Mediated HIV Entry with a Non-Potent Tool Compound

Based on its confirmed CCR5 antagonist activity with an IC50 of 6.5 μM [1], the compound is ideally suited as a low-potency chemical probe for HIV-1 entry studies. It can be used to establish concentration-response curves and study the nuances of gp120-CD4 binding kinetics where potent clinical antagonists like Maraviroc would saturate the system.

Structural Biology and Co-crystallization Studies of the CCR5 Receptor

The compound's distinct sulfonamide-phenylacetamide scaffold, which diverges from the typical tropane or piperidine scaffold of many CCR5 antagonists [2], makes it a valuable candidate for co-crystallization trials. Solving the structure of CCR5 bound to this novel chemotype could reveal new allosteric binding pockets, accelerating rational drug design.

In Vitro Selectivity Screening Against Chemokine Receptor Panels

Prioritizing this compound for lead discovery requires profiling its activity against related chemokine receptors (e.g., CCR2, CXCR4). Its moderate potency at CCR5 provides an ideal dynamic range for selectivity assays, as verified by its calcium mobilization data [1], to validate its use in inflammation and autoimmune disease models.

Quote Request

Request a Quote for N-cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.